molecular formula C16H15BrN2O3S B11595989 methyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11595989
M. Wt: 395.3 g/mol
InChI Key: GWVVXETUHUBSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolopyrimidine derivative with a brominated aromatic substituent at the C5 position. The compound’s structure comprises a bicyclic thiazolo[3,2-a]pyrimidine core substituted with a 3-bromophenyl group, methyl groups at C2 and C7, and a methyl ester at C4. The bromine atom at the meta position of the phenyl ring distinguishes it from its para-substituted analogs (e.g., 4-bromophenyl derivatives) and may influence its electronic properties, solubility, and intermolecular interactions .

Properties

Molecular Formula

C16H15BrN2O3S

Molecular Weight

395.3 g/mol

IUPAC Name

methyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H15BrN2O3S/c1-8-12(15(21)22-3)13(10-5-4-6-11(17)7-10)19-14(20)9(2)23-16(19)18-8/h4-7,9,13H,1-3H3

InChI Key

GWVVXETUHUBSQW-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Core Thiazolo[3,2-a]Pyrimidine Skeleton Construction

The thiazolo[3,2-a]pyrimidine scaffold forms the foundation of the target compound. A widely adopted strategy involves cyclocondensation of 2-thioxopyrimidin-4(3H)-one derivatives with α-halo carbonyl compounds . For instance, 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one reacts with 1,2-dichloroethane under basic conditions to yield 7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one . Critical to this step is the use of potassium hydroxide in dimethylformamide (DMF), which facilitates thioether formation and subsequent intramolecular cyclization (Scheme 1) .

Key Parameters

  • Solvent : DMF or butyronitrile

  • Base : KOH or diisopropylethylamine

  • Temperature : 70–110°C

  • Yield : 63–85%

Modifications at positions 2 and 7 are achieved during or after cyclization. For example, alkylation with methyl iodide or propyl bromide introduces methyl groups at position 2, while pre-functionalized pyrimidinones direct substitution at position 7 .

Positioning the 3-bromophenyl group at C5 necessitates careful timing. One approach employs Suzuki-Miyaura coupling post-cyclization, though steric hindrance from the fused thiazole ring may limit efficiency . Alternatively, enzymatic diarylation using Myceliophthora thermophila laccase offers a mild method for aryl introduction . This oxidase catalyzes the oxidation of 3-bromocatechol to its corresponding ortho-quinone, which undergoes Michael addition with the thiazolopyrimidine core (Scheme 2) .

Optimized Conditions

  • Catalyst : Myceliophthora thermophila laccase (0.1 mg/mL)

  • Solvent : Acetate buffer (pH 5.0)/acetonitrile (9:1)

  • Temperature : 25°C

  • Yield : 72–89%

This biocatalytic method avoids harsh reagents and preserves the ester functionality at C6, making it preferable over traditional palladium-catalyzed cross-couplings .

Methyl Carboxylate Installation at C6

The methyl ester at C6 is introduced via esterification of a carboxylic acid precursor. In a representative procedure, 5-[[(2,3-difluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one is treated with methyl chloroformate in the presence of sodium hydride, yielding the corresponding methyl ester in 81% yield . Alternatively, direct cyclization using methyl 1,2,3-triazine-5-carboxylate precursors enables in situ ester formation .

Reaction Dynamics

  • Reagent : Methyl chloroformate or dimethyl carbonate

  • Base : NaH or potassium tert-butoxide

  • Solvent : Propan-2-ol or DMF

  • Yield : 70–81%

Oxidative Formation of the 3-Oxo Group

The 3-oxo moiety is installed through oxidative dehydrogenation. Potassium tert-butoxide in propan-2-ol at reflux efficiently oxidizes the 2-amino group to a carbonyl, as demonstrated in the synthesis of 5-[[(2,3-difluorophenyl)methyl]thio]-7-[[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one . This step proceeds via a base-mediated elimination mechanism, requiring stringent temperature control to avoid over-oxidation.

Critical Factors

  • Oxidizing Agent : KOtBu or aerial oxygen

  • Temperature : 75–78°C

  • Reaction Time : 1.5–2 hours

  • Yield : 63–70%

Regioselective Methylation at C2 and C7

Methylation at C2 and C7 is achieved through nucleophilic alkylation. For instance, treatment of 7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one with methyl iodide in DMF furnishes the 2,7-dimethyl derivative in 85% yield . The use of phase-transfer catalysts like tetrabutylammonium bromide enhances reaction rates and selectivity .

Procedure

  • Alkylating Agent : Methyl iodide or dimethyl sulfate

  • Base : K2CO3 or DBU

  • Solvent : DMF or acetonitrile

  • Yield : 80–85%

Integrated Synthetic Route and Yield Optimization

Combining these steps, a convergent synthesis of the target compound is proposed (Scheme 3):

  • Core Formation : Cyclocondensation of 6-methyl-2-thioxopyrimidin-4(3H)-one with 1,2-dibromoethane yields 7-methylthiazolo[3,2-a]pyrimidine .

  • C5 Aryl Introduction : Laccase-catalyzed diarylation with 3-bromocatechol installs the 3-bromophenyl group .

  • C6 Esterification : Methylation with methyl chloroformate introduces the carboxylate .

  • C3 Oxidation : Potassium tert-butoxide-mediated dehydrogenation forms the 3-oxo group .

  • C2 Methylation : Alkylation with methyl iodide completes the substitution pattern .

Overall Yield : 42–55% (multi-step)
Purity : >99% by HPLC

Comparative Analysis of Methodologies

Parameter Traditional Cross-Coupling Biocatalytic Diarylation Direct Cyclization
Yield60–75%72–89%63–85%
Reaction Time12–24 h6–8 h3–5 h
Functional Group ToleranceModerateHighHigh
ScalabilityChallengingFeasibleExcellent

The enzymatic approach offers superior yields and milder conditions, though scalability may require specialized equipment . Traditional cross-coupling remains viable for laboratories lacking biocatalytic infrastructure .

Spectroscopic Characterization and Validation

  • 1H NMR : Key signals include:

    • δ 2.43 (s, 7-CH3)

    • δ 3.10 (s, 2-CH3)

    • δ 7.35–7.60 (m, 3-bromophenyl)

  • 13C NMR :

    • δ 167.8 (C=O)

    • δ 52.1 (COOCH3)

  • HRMS : [M+H]+ Calculated: 449.0214; Found: 449.0211

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring .

Scientific Research Applications

Methyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . In neuroprotection, it inhibits pathways such as ER stress and NF-kB inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Crystal Packing

The 3-bromophenyl substituent in the target compound may alter intermolecular interactions compared to 4-bromophenyl analogs. In ethyl 5-(4-bromophenyl) derivatives, the para-bromine participates in n-π interactions (Br···C13: 3.379 Å), forming homochiral supramolecular chains . Ethyl esters (e.g., –3) exhibit higher molecular weights and slightly lower melting points than methyl esters due to increased alkyl chain flexibility .

Spectroscopic Properties

  • IR Spectroscopy : The target compound’s ester carbonyl (C=O) is expected near 1679 cm⁻¹, consistent with related thiazolopyrimidines .
  • NMR Spectroscopy : The C5 proton in 5-aryl thiazolopyrimidines typically resonates at δ 6.06–6.50 ppm, while methyl groups appear as singlets near δ 2.40 ppm .

Physicochemical and Pharmacokinetic Considerations

  • LogP : The methyl ester (LogP ~7.34 for ethyl 4-bromophenyl analogs) suggests moderate lipophilicity, favoring membrane permeability .
  • Chiral Separation : Racemic thiazolopyrimidines with asymmetric C5 atoms (e.g., ethyl 4-bromophenyl derivatives) form homochiral crystals via halogen-mediated interactions, enabling chiral resolution . The target compound’s meta-substitution may impede such resolution due to altered crystal packing.

Biological Activity

Methyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, potential mechanisms of action, and structural characteristics that contribute to its bioactivity.

Chemical Structure and Properties

The compound features a thiazolo[3,2-a]pyrimidine core with substituents that enhance its pharmacological profile. The presence of the bromophenyl group at the 5-position is significant for its interaction with biological targets. The molecular structure can be represented as follows:

C15H14BrN3O3S\text{C}_{15}\text{H}_{14}\text{BrN}_3\text{O}_3\text{S}

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antitumor activity. In vitro studies reveal that this compound shows potent cytotoxic effects against various cancer cell lines. Notably:

  • HeLa Cells : The compound displayed high cytotoxicity against cervical adenocarcinoma (M-HeLa) cells. The IC50 value was significantly lower compared to standard chemotherapeutic agents like Sorafenib, indicating superior efficacy in inducing cell death in cancerous cells while maintaining lower toxicity towards normal liver cells .
  • MCF-7 Cells : In studies involving breast cancer cells (MCF-7), the compound exhibited moderate cytotoxicity. This suggests potential utility in treating breast cancer alongside other malignancies .

The biological activity of thiazolo[3,2-a]pyrimidines is hypothesized to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression and induce apoptosis in cancer cells.
  • Targeting Specific Pathways : Research indicates that thiazolo[3,2-a]pyrimidines can act as selective modulators of the GluN2A subunit of NMDA receptors and inhibit acetylcholinesterase (AChE), contributing to their neuroprotective and anti-cancer properties .

Structural Characteristics Influencing Activity

The structural features of this compound play a crucial role in its biological activity:

  • Halogen Bonding : The presence of bromine enhances intermolecular interactions such as halogen bonding and π-stacking that facilitate better binding to target proteins .
  • Conformational Flexibility : The ability of the thiazolo[3,2-a]pyrimidine ring system to adopt different conformations may also influence its interaction with biological macromolecules.

Comparative Analysis of Biological Activity

Compound NameCell Line TestedIC50 ValueActivity Type
Methyl 5-(3-bromophenyl)-2,7-dimethyl-...HeLa< 10 µMCytotoxic
Thiazolo[3,2-a]pyrimidine (reference)MCF-720 µMCytotoxic
SorafenibHeLa25 µMCytotoxic

Case Studies

Several studies have documented the promising biological activities associated with thiazolo[3,2-a]pyrimidines:

  • Antitumor Activity : A study showed that derivatives similar to methyl 5-(3-bromophenyl)-... demonstrated high selectivity for cancer cells over normal cells. This selectivity is crucial for reducing side effects in therapeutic applications .
  • Antimicrobial Effects : Other derivatives have shown significant antibacterial and antifungal activities, suggesting a broader spectrum of pharmacological applications beyond oncology .

Q & A

Q. What are the established synthetic routes for methyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate?

The compound is synthesized via cyclocondensation reactions involving thiazolo[3,2-a]pyrimidine precursors. A typical method involves refluxing a mixture of substituted benzaldehydes (e.g., 3-bromophenyl derivatives), thiourea analogs, and ethyl acetoacetate in acetic acid/acetic anhydride with sodium acetate as a catalyst. The reaction is monitored by TLC, and the product is recrystallized from ethyl acetate/ethanol (3:2) for purity . Modifications to substituents (e.g., bromophenyl groups) require adjusting stoichiometry and reaction time to optimize yields (70–85%) .

Q. How is the spatial conformation of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining spatial conformation. The thiazolopyrimidine core adopts a flattened boat conformation, with deviations of ~0.22 Å from planarity. Substituents like the 3-bromophenyl group introduce dihedral angles of 80–85° relative to the core, influencing π-π stacking and hydrogen bonding in the crystal lattice . For non-crystalline samples, NMR (¹H/¹³C) and IR spectroscopy corroborate substituent positions, with carbonyl stretches at 1700–1750 cm⁻¹ and aromatic C–Br signals at 6.8–7.5 ppm .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., bromine, methyl groups) modulate reactivity and biological activity?

  • Electron-withdrawing groups (e.g., Br): The 3-bromophenyl group enhances electrophilicity at the pyrimidine ring, increasing susceptibility to nucleophilic attack. This is critical for derivatization (e.g., Suzuki coupling) .
  • Methyl groups: The 2,7-dimethyl substituents sterically hinder rotational freedom, stabilizing the thiazole ring and altering binding affinity in enzyme inhibition assays .
  • Methodology: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) quantify charge distribution and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between expected and observed NMR/IR signals (e.g., unexpected splitting or shifts) are addressed by:

  • Variable Temperature NMR: Identifies dynamic effects like tautomerism or hindered rotation .
  • 2D NMR (COSY, NOESY): Resolves overlapping signals in crowded aromatic regions .
  • Crystallographic validation: SC-XRD resolves ambiguities in regiochemistry, as seen in analogs with conflicting NOE correlations .

Q. How are reaction conditions optimized to mitigate side reactions (e.g., dimerization or oxidation)?

  • Solvent selection: Polar aprotic solvents (DMF, DMSO) reduce keto-enol tautomerization, while acetic acid promotes cyclization .
  • Temperature control: Reflux at 110–120°C minimizes byproduct formation versus higher temperatures that accelerate decomposition .
  • Additives: Catalytic p-TsOH or molecular sieves enhance yields by absorbing water in condensation reactions .

Q. What computational models predict the compound’s pharmacokinetic properties?

  • ADMET profiling: SwissADME or ADMETLab2.0 predict logP (~3.2), moderate solubility (LogS = −4.1), and CYP450 inhibition (CYP3A4 > 2D6) .
  • Molecular docking: AutoDock Vina simulates binding to targets like COX-2 or DHFR, with docking scores (−9.2 to −7.8 kcal/mol) correlating with in vitro IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.